molecular formula C9H15N B100727 Octahydro-1H-4,7-methanoisoindole CAS No. 16160-75-1

Octahydro-1H-4,7-methanoisoindole

Cat. No. B100727
CAS RN: 16160-75-1
M. Wt: 137.22 g/mol
InChI Key: VBSDAMAWZZSZMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-1H-4,7-methanoisoindole is a bicyclic compound with a unique structure that has attracted the attention of many researchers. It is also known as tetrahydro-1,4-methanoisoquinoline or octahydro-4,7-methano-1H-isoindole. This compound has a wide range of applications in the fields of medicinal chemistry, pharmacology, and drug discovery.

Mechanism Of Action

The mechanism of action of Octahydro-1H-4,7-methanoisoindole is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. It has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine.

Biochemical And Physiological Effects

Octahydro-1H-4,7-methanoisoindole has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood and behavior. It has also been shown to increase the levels of BDNF (brain-derived neurotrophic factor), which is a protein that promotes the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

One of the main advantages of Octahydro-1H-4,7-methanoisoindole is its unique structure, which makes it a valuable tool for studying the structure-activity relationship of drugs. It is also relatively easy to synthesize, which makes it a cost-effective compound for laboratory experiments. However, one of the main limitations of Octahydro-1H-4,7-methanoisoindole is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on Octahydro-1H-4,7-methanoisoindole. One area of interest is the development of more potent and selective compounds that target specific neurotransmitter systems. Another area of interest is the use of Octahydro-1H-4,7-methanoisoindole as a tool for studying the structure-activity relationship of drugs. Additionally, there is potential for the development of new therapeutic agents based on the unique structure of Octahydro-1H-4,7-methanoisoindole.

Synthesis Methods

The synthesis of Octahydro-1H-4,7-methanoisoindole is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde or ketone with an amine to form a cyclic imine, which is then reduced to the corresponding amine. The amine is then cyclized to form the bicyclic compound, Octahydro-1H-4,7-methanoisoindole.

Scientific Research Applications

Octahydro-1H-4,7-methanoisoindole has a wide range of applications in scientific research. It has been extensively studied for its potential as a drug candidate for the treatment of various diseases. It has been shown to have antipsychotic, antidepressant, and anxiolytic properties. It has also been studied for its potential as a treatment for addiction and as an analgesic.

properties

CAS RN

16160-75-1

Product Name

Octahydro-1H-4,7-methanoisoindole

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

4-azatricyclo[5.2.1.02,6]decane

InChI

InChI=1S/C9H15N/c1-2-7-3-6(1)8-4-10-5-9(7)8/h6-10H,1-5H2

InChI Key

VBSDAMAWZZSZMY-UHFFFAOYSA-N

SMILES

C1CC2CC1C3C2CNC3

Canonical SMILES

C1CC2CC1C3C2CNC3

synonyms

4-AZA-TRICYCLO[5.2.1.0 2,6 ]DECANE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.